![molecular formula C23H21N7O3 B6532662 methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate CAS No. 920219-09-6](/img/structure/B6532662.png)
methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including “methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate”, is characterized by a triazole ring fused with a pyrimidine ring . The triazole ring contains two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazolopyrimidines can be synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
CDK2 Inhibition for Cancer Treatment
The compound’s structure is similar to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, which have been used in the development of novel CDK2 inhibitors . CDK2 inhibition is a promising target for cancer treatment that selectively targets tumor cells .
Neuroprotective and Anti-neuroinflammatory Agent
Triazole-pyrimidine derivatives, including this compound, have been developed as neuroprotective/anti-neuroinflammatory agents to treat neurodegenerative diseases .
Anticancer Activity
The compound’s structure is similar to benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, which have shown anticancer activity .
α-Glucosidase Inhibition
The compound’s structure is similar to fused pyridine derivatives, which have shown α-glucosidase inhibition activity .
Antioxidant Activity
Fused pyridine derivatives, including this compound, have demonstrated antioxidant activities .
Antiviral and Anticancer Activity
The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Anti-inflammatory Activity
Fused pyridine derivatives, including this compound, have shown anti-inflammatory activities .
Antimalarial Activity
The compound’s structure is similar to fused pyridine derivatives, which have shown antimalarial activities .
Future Directions
The future directions for research on “methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate” and similar compounds could include further exploration of their biological activities and potential applications in medicine . This could involve synthesizing and studying their antimicrobial, antioxidant, and antiviral potential . Additionally, the development of new classes of antibacterial agents to fight multidrug-resistant pathogens is a pressing need .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of hydrogen bonds between the compound and key residues in the active site of CDK2 . The inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the accumulation of cells in the G1 phase, preventing DNA replication and cell division . The compound may also induce apoptosis, a form of programmed cell death, further reducing the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have good bioavailability
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
properties
IUPAC Name |
methyl 2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-33-23(32)18-10-6-5-9-17(18)22(31)29-13-11-28(12-14-29)20-19-21(25-15-24-20)30(27-26-19)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYQLDYCQXKQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.